molecular formula C18H12F3N3O2 B8415045 N-(4-(Trifluoromethoxy)phenyl)-[3,3'-bipyridine]-5-carboxamide

N-(4-(Trifluoromethoxy)phenyl)-[3,3'-bipyridine]-5-carboxamide

Cat. No.: B8415045
M. Wt: 359.3 g/mol
InChI Key: VGZOEYFNUDMUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(Trifluoromethoxy)phenyl)-[3,3'-bipyridine]-5-carboxamide is a useful research compound. Its molecular formula is C18H12F3N3O2 and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12F3N3O2

Molecular Weight

359.3 g/mol

IUPAC Name

5-pyridin-3-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H12F3N3O2/c19-18(20,21)26-16-5-3-15(4-6-16)24-17(25)14-8-13(10-23-11-14)12-2-1-7-22-9-12/h1-11H,(H,24,25)

InChI Key

VGZOEYFNUDMUIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide (Stage 42.1, 5 g, 13.85 mmol), 3-pyridylboronic acid (1.872 g, 15.23 mmol), PdCl2(dppf) (0.507 g, 0.692 mmol), K3PO4 (8.82 g, 41.5 mmol), EtOH (9.33 mL), water (14 mL) and toluene (70 mL) was stirred at 100° C. for 2 h. The solvent was evaporated off under reduced pressure and the residue was treated with water and extracted with EtOAc. The combined extracts were washed with water and brine, dried over Na2SO4 and the solvent was evaporated off under reduced pressure. The residue was purified by flash chromatography (Silica gel column, 500 g, EtOAc/MeOH from 0 to 2% MeOH). Fractions containing the pure product were combined and the solvent was evaporated off under reduced pressure to give a residue which was dissolved in THF, stirred overnight with Si-Thiol (1 g), filtered and the filtrate was evaporated off under reduced pressure to give the title compound as a white solid. UPLC-MS (Condition 7) tR 0.95 min, m/z=358 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.41 (d, J=8.56 Hz, 2H) 7.59 (dd, J=7.95, 4.77 Hz, 1H) 7.91 (m, J=9.00 Hz, 2H) 8.29 (dt, J=7.83, 1.96 Hz, 1H) 8.65 (t, J=2.20 Hz, 1H) 8.68 (dd, J=4.77, 1.59 Hz, 1H) 9.08 (d, J=1.96 Hz, 1H) 9.13 (d, J=1.96 Hz, 1H) 9.16 (d, J=2.20 Hz, 1H) 10.69 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.872 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
8.82 g
Type
reactant
Reaction Step One
Name
Quantity
9.33 mL
Type
reactant
Reaction Step One
Quantity
0.507 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
Si-Thiol
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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